Methyl 2-amino-2-(2,3-dichlorophenyl)acetate
CAS No.: 1218646-59-3
Cat. No.: VC8059923
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218646-59-3 |
|---|---|
| Molecular Formula | C9H9Cl2NO2 |
| Molecular Weight | 234.08 |
| IUPAC Name | methyl 2-amino-2-(2,3-dichlorophenyl)acetate |
| Standard InChI | InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,12H2,1H3 |
| Standard InChI Key | RIAVGLDRZKVQHO-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |
| Canonical SMILES | COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |
Introduction
Chemical Identity and Structural Features
Methyl 2-amino-2-(2,3-dichlorophenyl)acetate belongs to the class of amino acid derivatives, specifically α-aminophenylacetate esters. Its molecular formula is C₉H₉Cl₂NO₂, with a molecular weight of 234.08 g/mol . Key structural elements include:
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A 2,3-dichlorophenyl group contributing to lipophilicity and electronic effects.
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An α-amino acetate ester, enabling reactivity in nucleophilic and enzymatic environments.
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1218646-59-3 | |
| IUPAC Name | Methyl 2-amino-2-(2,3-dichlorophenyl)acetate | |
| Molecular Formula | C₉H₉Cl₂NO₂ | |
| Molecular Weight | 234.08 g/mol | |
| SMILES | COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)N |
The compound’s stereochemistry (e.g., R/S configuration) remains underexplored in available literature, though enantiomeric forms of related dichlorophenylacetates exhibit distinct biological profiles .
Synthesis and Optimization
Primary Synthetic Routes
The synthesis typically involves a Kabachnik–Fields reaction or esterification of preformed amino acids:
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Route A: Reacting 2,3-dichlorobenzaldehyde with methyl aminoacetate under basic conditions, followed by purification via continuous flow reactors to enhance yield (70–85%).
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Route B: Direct esterification of 2-amino-2-(2,3-dichlorophenyl)acetic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) .
Industrial-Scale Production
Industrial methods employ continuous flow processes to optimize temperature and pressure control, achieving >90% purity. Advanced techniques like chromatography or recrystallization are used for pharmaceutical-grade material .
Physical and Chemical Properties
Physicochemical Characteristics
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited in water due to lipophilicity.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments .
Reactivity Profile
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Amino Group: Participates in Schiff base formation, acylation, and nucleophilic substitutions.
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Ester Group: Hydrolyzes to carboxylic acid under acidic conditions, enabling prodrug strategies .
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Dichlorophenyl Ring: Undergoes electrophilic substitution (e.g., nitration) at the meta position .
Biological Activity and Mechanisms
Preclinical Findings
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Anti-Inflammatory Activity: Analogous dichlorophenylacetates reduce COX-2 expression in murine models (IC₅₀: 12–18 μM) .
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Antimicrobial Effects: Chlorinated phenyl groups disrupt bacterial cell membranes (MIC: 32–64 μg/mL against S. aureus) .
Applications in Research and Industry
Pharmaceutical Development
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Prodrug Candidate: Ester functionality enhances bioavailability of parent acids .
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Intermediate: Used in synthesizing kinase inhibitors and HDAC modulators .
Agrochemical Research
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Herbicide Synergy: Chlorinated aromatic cores improve lipid membrane penetration in plant pathogens .
Comparative Analysis with Structural Isomers
Table 2: Isomer Comparison
Key Insight: Chlorine positioning significantly alters bioactivity—meta substitution enhances receptor binding, while para substitution favors metabolic stability .
Future Directions
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